Molecular Weight Advantage: Target Compound vs. Representative Cyclopropane Sulfonamide EGFR Inhibitors
The target compound (MW 293.35 g/mol, C12H15N5O2S) is substantially smaller than representative cyclopropane sulfonamide EGFR inhibitors such as compound 8h, which typically possess molecular weights exceeding 450 g/mol due to extended diarylamine-pyrimidine scaffolds [1]. This 35% lower molecular weight translates into improved ligand efficiency metrics and potentially superior permeability characteristics, critical for CNS-penetrant or orally bioavailable EGFR inhibitor design.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 293.35 g/mol |
| Comparator Or Baseline | Compound 8h: >450 g/mol (estimated from pyrimidine-diarylamine scaffold class) |
| Quantified Difference | ≥35% reduction in molecular weight |
| Conditions | Calculated from molecular formula; comparator estimate derived from representative cyclopropane sulfonamide EGFR inhibitor scaffolds in Eur J Med Chem 2024 |
Why This Matters
Lower molecular weight correlates with improved drug-likeness, passive permeability, and potential for CNS exposure—key differentiators for kinase inhibitor lead optimization programs.
- [1] Yao H, Ren Y, Wu F, Liu J, Li J, et al. Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. Eur J Med Chem. 2024;275:116590. View Source
